
4-(Tert-butyl)oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)oxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H11NO2 It features an oxazole ring substituted with a tert-butyl group at the 4-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with formamide, followed by cyclization to form the oxazole ring. The aldehyde group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 4-(Tert-butyl)oxazole-5-carboxylic acid.
Reduction: 4-(Tert-butyl)oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Tert-butyl)oxazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)oxazole-2-carbaldehyde
- 5-tert-butyl-1,2-oxazole-4-carbaldehyde
Uniqueness
4-(Tert-butyl)oxazole-5-carbaldehyde is unique due to the specific positioning of the tert-butyl and aldehyde groups on the oxazole ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-tert-butyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h4-5H,1-3H3 |
InChI Key |
GGSRRHZPZRTRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
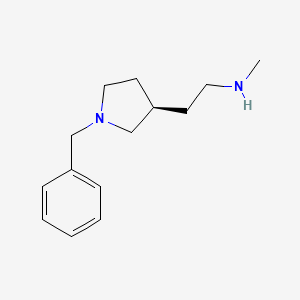
![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)


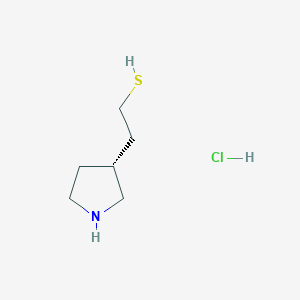
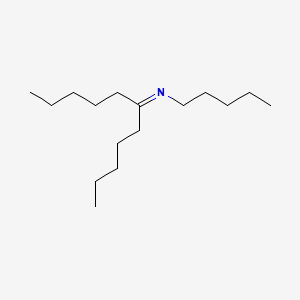
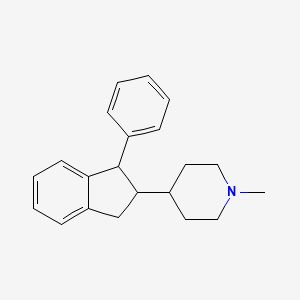
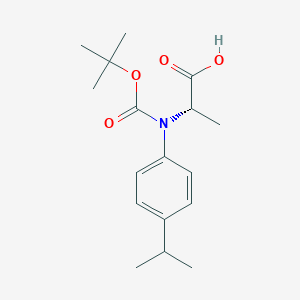
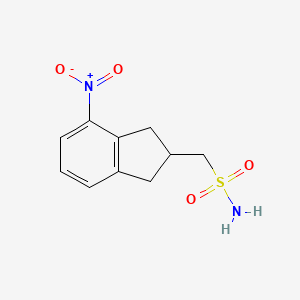
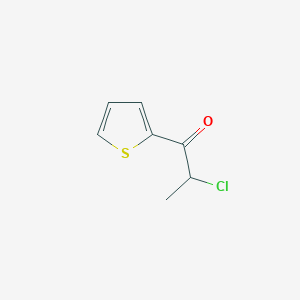
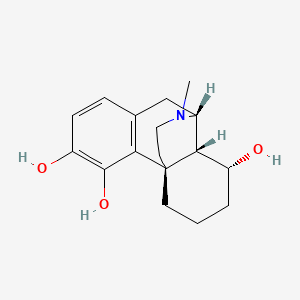
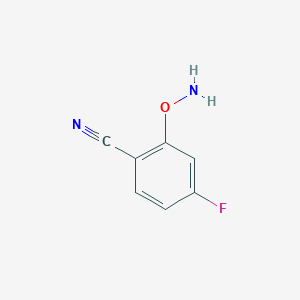
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)
